TG-100435

Descripción

Propiedades

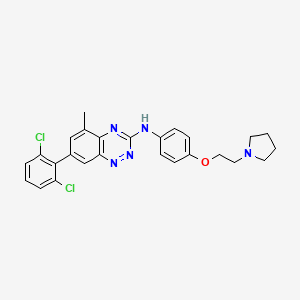

Fórmula molecular |

C26H25Cl2N5O |

|---|---|

Peso molecular |

494.42 |

Nombre IUPAC |

7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine |

InChI |

InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) |

SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl |

Apariencia |

Solid powder |

Sinónimos |

TG100435; TG 100435; TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TG-100435

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary mechanism of action involves the direct inhibition of several key kinases, including members of the Src family (Src, Lyn, Yes, Lck), Abelson murine leukemia viral oncogene homolog 1 (Abl), and the Ephrin type-B receptor 4 (EphB4). By targeting these kinases, this compound disrupts critical downstream signaling pathways, most notably the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK cascades, which are fundamental to cell proliferation, survival, and migration. This targeted inhibition makes this compound a compound of significant interest in oncological research. Furthermore, this compound is metabolized in vivo to its N-oxide, TG-100855, a metabolite that exhibits even greater potency against these kinase targets.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of its target kinases and preventing the transfer of phosphate from ATP to their respective substrates. This action effectively blocks the initiation of downstream signaling cascades.

Primary Kinase Targets

The primary molecular targets of this compound are a specific constellation of non-receptor tyrosine kinases that are frequently dysregulated in various cancers. The inhibition of these kinases is central to the pharmacological activity of the compound.

Table 1: Inhibition Constants (Ki) of this compound and its Metabolite TG-100855 against Primary Kinase Targets [1]

| Kinase Target | This compound Ki (nM) | TG-100855 Ki (nM) | Kinase Family |

| Src | 13 | 2 - 9 times more potent | Src Family |

| Lyn | Data not specified | Data not specified | Src Family |

| Abl | Data not specified | Data not specified | Abl Family |

| Yes | Data not specified | Data not specified | Src Family |

| Lck | Data not specified | Data not specified | Src Family |

| EphB4 | 64 | Data not specified | Ephrin Receptor |

Note: Specific Ki values for all targets for TG-100855 were not available in the reviewed literature, but it is stated to be 2 to 9 times more potent than the parent compound.

Downstream Signaling Pathways Modulated by this compound

The inhibition of Src and Abl family kinases by this compound has profound effects on intracellular signaling networks that are crucial for cancer cell pathophysiology.

The PI3K/AKT/mTOR Pathway

Src and Abl kinases are known upstream activators of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. Activation of this pathway promotes cell growth, survival, and proliferation. By inhibiting Src and Abl, this compound is predicted to decrease the phosphorylation and activation of key components of this pathway, leading to reduced cell viability and induction of apoptosis.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and differentiation. Src family kinases can activate this pathway through various mechanisms, including the activation of receptor tyrosine kinases. Inhibition of Src by this compound is expected to lead to a reduction in ERK phosphorylation and activity, thereby impeding cancer cell proliferation.

Experimental Protocols

The following are representative protocols that can be adapted for the characterization of this compound's mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.

Materials:

-

Recombinant active kinase (e.g., Src, Abl)

-

Specific peptide substrate for the kinase

-

ATP (at a concentration close to the Km for the specific kinase)

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the kinase and the specific peptide substrate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

TG-100435 Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive overview of its kinase inhibition profile, detailing its primary targets and the methodologies used for its characterization. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

This compound has been identified as a significant inhibitor of several key tyrosine kinases involved in oncogenic signaling pathways. Its ability to target multiple kinases suggests its potential as a therapeutic agent in various cancers. Understanding its specific inhibition profile and the downstream cellular effects is crucial for its further development and clinical application.

Kinase Inhibition Profile

Biochemical assays have demonstrated that this compound is a potent inhibitor of several Src family kinases and other important tyrosine kinases. The primary targets and their corresponding inhibition constants (Ki) are summarized in the table below.

| Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64[1] |

| Lyn | 13 - 64[1] |

| Abl | 13 - 64[1] |

| Yes | 13 - 64[1] |

| Lck | 13 - 64[1] |

| EphB4 | 13 - 64[1] |

Table 1: Biochemical Inhibition Profile of this compound

Downstream Signaling Pathways

This compound exerts its cellular effects by inhibiting the phosphorylation of its target kinases, thereby modulating their downstream signaling pathways. The primary signaling cascade affected by this compound is the Src signaling pathway, which plays a central role in cell proliferation, survival, and migration.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against target kinases was determined using a luminescence-based biochemical assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

-

Reagent Preparation: Recombinant kinases, appropriate peptide substrates, and ATP were prepared in kinase buffer. This compound was serially diluted to various concentrations.

-

Kinase Reaction: The kinase, substrate/ATP mix, and this compound were added to the wells of a 384-well plate. The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using appropriate software.

Cell-Based Proliferation Assay

The anti-proliferative effects of this compound were evaluated in various cancer cell lines using a tetrazolium-based (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and IC50 values were determined.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic kinases. Its ability to inhibit these targets translates to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound as a potential anti-cancer therapeutic.

References

TG-100435: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases, as well as Abl and EphB4 kinases. Through the inhibition of these key signaling molecules, this compound disrupts critical cellular processes implicated in cancer progression, including proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for its characterization. A key metabolite, TG100855, an N-oxide derivative, has been identified and is notably more potent than the parent compound.

Core Targets and Inhibitory Profile

This compound exhibits potent inhibitory activity against a specific panel of protein tyrosine kinases. The primary targets include the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the Ephrin type-B receptor 4 (EphB4). The inhibitory constants (Ki) for this compound and its more potent N-oxide metabolite, TG100855, are summarized below.

| Target Kinase | This compound Ki (nM)[1] | TG100855 Potency Increase[2] |

| Src | 13 - 64 | 2 to 9-fold |

| Lyn | 13 - 64 | 2 to 9-fold |

| Abl | 13 - 64 | 2 to 9-fold |

| Yes | 13 - 64 | 2 to 9-fold |

| Lck | 13 - 64 | 2 to 9-fold |

| EphB4 | 13 - 64 | 2 to 9-fold |

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound stems from its ability to interfere with key signaling cascades that are often dysregulated in cancer.

Inhibition of Src Family Kinase (SFK) Signaling

Src family kinases are non-receptor tyrosine kinases that act as crucial nodes in numerous signaling pathways, regulating cell growth, proliferation, migration, and survival.[3][4] this compound's inhibition of SFKs, such as Src and Lyn, leads to the downregulation of several downstream pathways.

-

PI3K-Akt Pathway: Src can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway, a central regulator of cell survival and proliferation. By inhibiting Src, this compound can lead to decreased Akt phosphorylation and activation, promoting apoptosis.

-

Ras-Raf-MAPK Pathway: The Ras-Raf-Mitogen-activated protein kinase (MAPK) pathway is another critical proliferation-driving cascade that can be activated by Src. Inhibition of Src by this compound can attenuate this pathway's activity.

-

Focal Adhesion Kinase (FAK) Signaling: Src forms a complex with FAK, a key mediator of cell adhesion, migration, and invasion. By disrupting this interaction, this compound can inhibit cancer cell motility and metastasis.

References

TG-100435: A Technical Guide for Researchers

An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of the Multi-targeted Tyrosine Kinase Inhibitor TG-100435.

This technical guide provides a comprehensive overview of this compound, a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound.

Chemical Structure and Properties

This compound, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor belonging to the benzotriazine class of compounds.[1] Its structure is characterized by a central benzotriazine core substituted with a dichlorophenyl group and a phenyl-pyrrolidin-ethoxy amine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅Cl₂N₅O | PubChem CID: 11562302 |

| Molecular Weight | 494.4 g/mol | PubChem CID: 11562302 |

| IUPAC Name | 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine | PubChem CID: 11562302 |

| InChI | InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) | PubChem CID: 11562302 |

| InChIKey | VQJRGBNLMTRGME-UHFFFAOYSA-N | PubChem CID: 11562302 |

| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(NC3=CC=C(C=C3)OCCN4CCCC4)N=N2)C5=C(C=CC=C5Cl)Cl | PubChem CID: 11562302 |

| CAS Number | 867330-68-5 | PubChem CID: 11562302 |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein tyrosine kinases, playing a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.

Kinase Inhibition Profile

This compound has been shown to inhibit a range of Src family kinases and other tyrosine kinases with high affinity. The inhibition constants (Ki) for several key kinases are summarized in the table below.

Table 2: Kinase Inhibition Profile of this compound

| Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

Signaling Pathways

By inhibiting Src and Abl kinases, this compound can modulate multiple downstream signaling cascades that are often dysregulated in cancer.

Pharmacokinetics and Metabolism

This compound is orally bioavailable and undergoes metabolism in vivo.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |

| Mouse | 74 | 20.1 |

| Rat | 23 | 12.7 |

| Dog | 11 | 14.5 |

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

A major metabolic pathway for this compound is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of TG100855.[1] This N-oxide metabolite is noteworthy as it is 2 to 9 times more potent as a tyrosine kinase inhibitor than the parent compound.[1] Flavin-containing monooxygenases are the primary enzymes responsible for this biotransformation.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been made widely available in the public domain. The primary literature describing this compound provides an overview of the methodologies used but lacks the specific, step-by-step details required for replication. The following outlines the general approaches that would be used for such a compound, based on standard laboratory practices.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against specific tyrosine kinases would typically be determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.

-

Reagents : Purified recombinant kinase, a suitable peptide or protein substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), this compound, and an appropriate kinase assay buffer.

-

Procedure :

-

A dilution series of this compound is prepared.

-

The kinase and this compound are pre-incubated in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, often by the addition of a strong acid or a high concentration of EDTA.

-

The phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis : The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ or Ki value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol)

The anti-proliferative effects of this compound on cancer cell lines would be assessed using a cell viability or proliferation assay.

-

Cell Lines : Appropriate cancer cell lines known to be dependent on the kinases targeted by this compound.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or a vehicle control.

-

The plates are incubated for a period of time (e.g., 72 hours).

-

A viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®) is added to each well.

-

After a further incubation period, the absorbance or luminescence is measured using a plate reader.

-

-

Data Analysis : The results are expressed as a percentage of the vehicle-treated control, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

In Vivo Tumor Xenograft Model (General Protocol)

To evaluate the in vivo efficacy of this compound, a tumor xenograft model in immunocompromised mice is commonly used.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure :

-

Cancer cells are implanted subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle.

-

Tumor size is measured regularly with calipers, and the tumor volume is calculated.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

-

Data Analysis : The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising biological activity against several kinases implicated in cancer. Its metabolism into a more potent N-oxide metabolite is a key feature of its pharmacokinetic profile. While detailed, publicly available experimental protocols are limited, the general methodologies for its evaluation are well-established in the field of cancer drug discovery. This guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

TG-100435: A Technical Overview of a Novel Src Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, this small molecule demonstrates significant inhibitory activity against several members of the Src family of kinases, playing a crucial role in oncology research. This document provides a comprehensive technical guide to the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further investigation and development.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis and progression of numerous human cancers. As such, the development of potent and selective SFK inhibitors represents a promising therapeutic strategy. This compound emerged from a discovery program aimed at identifying novel, orally bioavailable Src inhibitors with potent anti-tumor activity.

Discovery and Synthesis

The discovery of this compound was the result of a targeted lead optimization effort. The chemical synthesis of [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (this compound) is described as having been achieved through a multi-step synthetic route, though specific details of the synthesis are proprietary and not publicly available in the reviewed literature. The process likely involved the construction of the core benzo[1][2][3]triazine scaffold followed by the addition of the dichlorophenyl and the pyrrolidin-ethoxy-phenyl moieties through standard cross-coupling and nucleophilic substitution reactions.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of multiple tyrosine kinases. Its primary targets are members of the Src family, including Src, Lyn, and Lck, as well as other kinases such as Abl and EphB4. By blocking the kinase activity of these proteins, this compound disrupts the downstream signaling pathways that control cell growth and survival.

Src Kinase Signaling Pathway

The Src kinase signaling pathway is a central hub in cellular communication, integrating signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, Src phosphorylates a multitude of downstream substrates, initiating cascades that influence cell adhesion, proliferation, and survival. Key pathways influenced by Src include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.

Caption: Simplified Src kinase signaling pathway and the point of inhibition by this compound.

Preclinical Data

In Vitro Kinase Inhibition

This compound was profiled against a panel of purified protein tyrosine kinases to determine its inhibitory potency. The inhibition constants (Ki) were determined using a radiometric kinase assay.

| Kinase Target | Inhibition Constant (K_i) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

| Reference: [2] |

In Vitro Cellular Activity

The anti-proliferative activity of this compound was evaluated in various human tumor cell lines. The abstract of a key publication mentions demonstrated activity in human tumor cell lines, although specific IC50 values for different cell lines are not provided in the publicly accessible information.

In Vivo Efficacy in Tumor Models

The in vivo anti-tumor efficacy of this compound was assessed in xenograft models of human cancer. A key publication notes that this compound demonstrated activity in animal models of tumor growth. However, specific details regarding the tumor models, dosing regimens, and quantitative tumor growth inhibition are not available in the public domain.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in multiple species following intravenous and oral administration.

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1 | 74 |

| Rat | 12.7 | 23 |

| Dog | 14.5 | 11 |

| Reference: [2] |

Metabolism

In vivo and in vitro metabolism studies in human, dog, and rat have identified four oxidation metabolites of this compound. The major metabolite is the ethylpyrrolidine N-oxide, designated as TG100855. This N-oxide metabolite is noteworthy as it is 2 to 9 times more potent than the parent compound, this compound. The biotransformation is primarily mediated by flavin-containing monooxygenases. After oral administration in rats and dogs, there is significant conversion to TG100855, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than that of this compound, respectively. This suggests that the overall in vivo tyrosine kinase inhibition may be substantially augmented by the formation of this active metabolite.[2]

Experimental Protocols

Radiometric Kinase Assay (General Protocol)

A specific, detailed protocol for the kinase assays of this compound is not publicly available. The following is a generalized workflow for a radiometric kinase assay, which is a common method for determining kinase inhibition.

Caption: A generalized workflow for a radiometric kinase inhibition assay.

Clinical Development

As of the latest available information, there is no public record of this compound entering clinical trials. Further development may have been pursued by the originating company, TargeGen, Inc., or its successors, but this information is not in the public domain.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a primary focus on the Src family of kinases. Preclinical data demonstrate its potential as an anti-cancer agent, with favorable in vitro potency and oral bioavailability in animal models. The significant in vivo conversion to a more potent N-oxide metabolite, TG100855, is a key characteristic of this compound. While the detailed synthesis and comprehensive in vivo efficacy data are not publicly available, the foundational information presented here provides a strong basis for researchers and drug development professionals interested in the further exploration of this compound and related molecules.

References

TG-100435: An In-Depth Technical Guide for Researchers

A Comprehensive Overview of the Src Family Kinase Inhibitor TG-100435

Introduction

This compound is a potent, orally active, multi-targeted small molecule inhibitor that primarily targets the Src family of non-receptor tyrosine kinases. Members of the Src family, including Src, Lyn, Lck, and Yes, are crucial mediators of a wide array of cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of various human malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a detailed overview of this compound, including its mechanism of action, biochemical and cellular activity, metabolism, and relevant experimental protocols for researchers in drug development.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[1] This blockade of ATP binding prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, effectively halting the downstream signaling cascades that promote oncogenic phenotypes. The primary targets of this compound include several members of the Src family kinases as well as other related tyrosine kinases.

Biochemical and Pharmacokinetic Profile

This compound has been characterized as a potent inhibitor of a select panel of tyrosine kinases. The inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Constant (Kᵢ) (nM) |

| Src | 13 - 64[1] |

| Lyn | 13 - 64[1] |

| Abl | 13 - 64[1] |

| Yes | 13 - 64[1] |

| Lck | 13 - 64[1] |

| EphB4 | 13 - 64[1] |

Note: Specific individual Kᵢ values for each kinase are not publicly available; the reported inhibitory activity falls within this range.

Pharmacokinetics

Preclinical studies have provided initial insights into the pharmacokinetic properties of this compound across different species.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | 20.1[1] | 74[1] |

| Rat | 12.7[1] | 23[1] |

| Dog | 14.5[1] | 11[1] |

Metabolism and the Active Metabolite TG100855

A crucial aspect of this compound's pharmacology is its metabolism to an active N-oxide metabolite, TG100855. This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs) and to some extent by cytochrome P450 enzymes.[1]

Notably, TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, this compound.[1] Following oral administration of this compound in rats and dogs, the systemic exposure to TG100855 is 1.1- and 2.1-fold greater, respectively, than that of the parent compound.[1] This suggests that a significant portion of the observed in vivo efficacy of this compound may be attributable to its more potent metabolite.

Caption: Metabolic activation of this compound to its more potent metabolite.

Downstream Signaling Pathways

By inhibiting Src family kinases, this compound is expected to modulate several downstream signaling pathways critical for cancer cell proliferation and survival. A primary pathway regulated by Src is the Ras-MAPK (mitogen-activated protein kinase) cascade.

Caption: Inhibition of the Src-Ras-MAPK pathway by this compound.

Experimental Protocols

The following are representative protocols for key experiments relevant to the study of this compound.

1. Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

-

Objective: To determine the IC₅₀ or Kᵢ value of this compound against a specific kinase.

-

Materials:

-

Recombinant human kinase (e.g., Src, Lyn)

-

Kinase-specific peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a microplate, add the kinase and the peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: A typical workflow for an in vitro kinase inhibition assay.

2. Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound in cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., a line with high Src activity)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

-

Preclinical Efficacy

While it has been reported that this compound demonstrates anticancer activity in preclinical species, specific quantitative data from these studies, such as IC₅₀ values in various cancer cell lines or tumor growth inhibition in xenograft models, are not extensively available in the public domain. For a comprehensive evaluation, researchers would typically generate data as presented in the following hypothetical tables.

Table 3: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| Example Cell Line 1 | e.g., Colon Cancer | Data not available |

| Example Cell Line 2 | e.g., Breast Cancer | Data not available |

| Example Cell Line 3 | e.g., Leukemia | Data not available |

Table 4: Hypothetical In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | e.g., 25 | Data not available |

| This compound | e.g., 50 | Data not available |

| Positive Control | - | Data not available |

Conclusion

This compound is a multi-targeted Src family kinase inhibitor with demonstrated biochemical potency and oral bioavailability in preclinical models. Its metabolism to a more active N-oxide metabolite, TG100855, is a key feature of its pharmacological profile. The inhibition of Src and related kinases provides a strong rationale for its investigation as a potential anticancer agent. Further research is warranted to fully elucidate its efficacy in various cancer models and to precisely define its therapeutic potential. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the development of novel kinase inhibitors.

References

TG-100435: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor that has garnered attention in the field of cancer research. This technical guide provides a comprehensive overview of its core characteristics, mechanism of action, and the experimental methodologies relevant to its study.

Chemical Identity: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine

Mechanism of Action and Kinase Inhibition Profile

This compound functions by competitively inhibiting the activity of several protein tyrosine kinases, playing a crucial role in oncogenic signaling pathways. Its primary targets include members of the Src family kinases and other key kinases implicated in cancer progression.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64[1] |

| Lyn | 13 - 64[1] |

| Abl | 13 - 64[1] |

| Yes | 13 - 64[1] |

| Lck | 13 - 64[1] |

| EphB4 | 13 - 64[1] |

Metabolism and Active Metabolite

An important aspect of this compound pharmacology is its metabolism into an active N-oxide metabolite, TG100855. This metabolite has demonstrated greater potency compared to the parent compound.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |

| Mouse | 74 | 20.1 |

| Rat | 23 | 12.7 |

| Dog | 11 | 14.5 |

Signaling Pathway Inhibition

As a potent Src family kinase inhibitor, this compound is expected to modulate downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis. The inhibition of Src can disrupt a cascade of intracellular events, although specific downstream effects of this compound in cancer cells have not been detailed in the available literature.

Caption: Inhibition of Src by this compound blocks downstream signaling.

Experimental Protocols

While specific experimental data on the anti-cancer efficacy of this compound is not publicly available, this section outlines the general methodologies that would be employed to evaluate its activity.

In Vitro Kinase Assay

An in vitro kinase assay is essential to determine the inhibitory activity of this compound against a panel of purified kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound for specific kinases.

General Procedure:

-

Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate peptide, and ATP is prepared.

-

Compound Addition: this compound is added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

-

Detection: The extent of phosphorylation is measured. This can be achieved through various methods, such as radioactivity (using 32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection assays.

-

Data Analysis: The percentage of kinase activity relative to a control (without inhibitor) is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability/Proliferation Assay

To assess the cytotoxic or anti-proliferative effects of this compound on cancer cells, a cell viability assay such as the MTT or CellTiter-Glo® assay is commonly used.

Objective: To determine the IC50 value of this compound in various cancer cell lines.

General Procedure (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 is determined by plotting viability against the logarithm of the drug concentration.

Caption: General workflow of an MTT cell viability assay.

Conclusion and Future Directions

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases. While its biochemical profile is established, a significant gap exists in the publicly available data regarding its efficacy in preclinical cancer models. Further research is required to elucidate its specific anti-proliferative and anti-tumor effects in various cancer types, to understand the detailed downstream consequences of its target inhibition, and to evaluate the therapeutic potential of its more potent metabolite, TG100855. The experimental frameworks provided in this guide offer a basis for the continued investigation of this compound in cancer research.

References

TG-100435: An In-depth Technical Guide to its Signaling Cascade Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a potent, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor. It demonstrates significant inhibitory activity against several key kinases involved in oncogenesis and immune regulation. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its inhibitory potency. The information presented herein is intended to support further research and drug development efforts centered on this and related molecules.

Core Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several protein tyrosine kinases. By blocking the phosphorylation of downstream substrates, it effectively disrupts the signaling pathways that drive cellular proliferation, survival, and migration.

Target Profile and Inhibitory Potency

This compound has been demonstrated to inhibit a specific subset of tyrosine kinases with high affinity. The inhibitory constants (Ki) for its primary targets are summarized in the table below.

| Target Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

Data compiled from publicly available research. The range reflects variations in experimental conditions.

Signaling Cascade Effects

The inhibition of its target kinases by this compound leads to the modulation of numerous downstream signaling pathways critical in both normal physiology and disease states.

Src Family Kinases (Src, Lyn, Yes, Lck)

Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, differentiation, migration, and survival.[1][2][3] this compound's inhibition of multiple SFKs results in a broad-spectrum anti-proliferative and anti-migratory effect.

Src is a central node in signaling pathways initiated by receptor tyrosine kinases, integrins, and G-protein coupled receptors.[1] Its inhibition by this compound can lead to the downregulation of pathways such as Ras-MAPK and PI3K-Akt, ultimately affecting cell proliferation and survival.

Lck is a key kinase in T-cell receptor (TCR) signaling and is crucial for T-cell activation and development.[4][5][6][7] By inhibiting Lck, this compound can suppress T-cell mediated immune responses.

In B-cells, Lyn is involved in both the activation and inhibition of the B-cell receptor (BCR) signaling pathway, acting as a critical regulator of B-cell function.[8][9][10][11] Inhibition of Lyn by this compound can modulate B-cell responses.

Abl Kinase

Abl kinase is implicated in various cellular processes, and its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias.[12][13][14][15] this compound's inhibition of Abl kinase suggests its potential as a therapeutic agent in such malignancies.

EphB4 Receptor Tyrosine Kinase

EphB4 is a receptor tyrosine kinase that, along with its ligand ephrin-B2, plays a crucial role in embryonic development, particularly in angiogenesis and axon guidance.[16][17][18][19][20] Dysregulation of EphB4 signaling has been implicated in cancer. This compound's inhibition of EphB4 can interfere with tumor angiogenesis and metastasis.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a target kinase.

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

ATP (at or near the Km for the kinase)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of a specific downstream target of the inhibited kinases in a cellular context.

Objective: To determine if this compound treatment reduces the phosphorylation of a target protein in cells.

Materials:

-

Cell line expressing the target kinase and substrate

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

If necessary, stimulate the signaling pathway with an appropriate agonist.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing (Optional):

-

The membrane can be stripped and reprobed with an antibody against the total protein to serve as a loading control.

-

Metabolism and Pharmacokinetics

This compound is metabolized in vivo to an active N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound. The primary enzymes responsible for this biotransformation are flavin-containing monooxygenases. The significant conversion to a more potent metabolite should be considered when evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer and immune cell signaling. Its ability to simultaneously inhibit multiple key signaling nodes, such as Src family kinases, Abl, and EphB4, makes it a valuable tool for research and a potential candidate for therapeutic development. The information provided in this guide serves as a foundational resource for professionals engaged in the study and application of this compound and similar kinase inhibitors.

References

- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]

- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 6. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]

- 9. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LYN - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TG-100435 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It primarily targets members of the Src family of kinases, as well as other key kinases involved in cellular signaling pathways that are often dysregulated in cancer. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound, along with a summary of its known biochemical potency and a visual representation of its targeted signaling pathway.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of several protein tyrosine kinases. By blocking the phosphorylation of downstream substrates, it disrupts the signal transduction cascades that regulate critical cellular processes such as proliferation, survival, migration, and angiogenesis. The primary targets of this compound include the Src family kinases (Src, Lyn, Lck, Yes), as well as Abl and EphB4.[1][2]

Data Presentation

The inhibitory activity of this compound has been characterized in biochemical assays against a panel of purified kinases. The inhibition constants (Ki) provide a measure of the compound's potency for each target.

| Target Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64[1][2] |

| Lyn | 13 - 64[1][2] |

| Abl | 13 - 64[1][2] |

| Yes | 13 - 64[1][2] |

| Lck | 13 - 64[1][2] |

| EphB4 | 13 - 64[1][2] |

Note: Specific Ki values for each kinase are within the stated range. Further literature review may be required to pinpoint exact values from specific studies.

Signaling Pathway

The following diagram illustrates a simplified representation of the Src signaling pathway, which is a key target of this compound. Src kinases are non-receptor tyrosine kinases that play a crucial role in mediating signals from various cell surface receptors, influencing downstream pathways that control cell growth, adhesion, and migration.

Caption: Src Signaling Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target tyrosine kinase, such as Src, using a fluorescence-based assay.

Materials:

-

Purified recombinant human kinase (e.g., c-Src)

-

Kinase-specific peptide substrate

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase reaction buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in the kinase reaction buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

-

Add 5 µL of the kinase reaction mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at the Km for the specific kinase).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no kinase).

-

Normalize the data to the control wells (vehicle-treated).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Biochemical Kinase Inhibition Assay Workflow.

Protocol 2: Cell Viability Assay (Cell-Based Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a line with known Src activation)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Caption: Cell Viability (MTT) Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TG-100435 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer progression, including Src, Lyn, Abl, Yes, Lck, and EphB4. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, apoptosis, and the PI3K/Akt signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported inhibitory constants (Ki) of this compound against a panel of protein tyrosine kinases.

| Target Kinase | Inhibition Constant (Ki) (nM) |

| Src | 13 - 64 |

| Lyn | 13 - 64 |

| Abl | 13 - 64 |

| Yes | 13 - 64 |

| Lck | 13 - 64 |

| EphB4 | 13 - 64 |

Signaling Pathway

The signaling pathway diagram below illustrates the potential mechanism of action of this compound in cancer cells. As a multi-targeted tyrosine kinase inhibitor, this compound can inhibit upstream kinases such as Src family kinases and Bcr-Abl. Inhibition of these kinases can lead to the downregulation of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.

Caption: this compound signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of the PI3K/Akt Pathway

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-Src (Tyr416), anti-Src, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cellular effects of this compound.

Caption: Experimental workflow.

Application Notes and Protocols for TG-100435 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and EphB4.[1] Given the critical role of Src family kinases in cell proliferation, survival, migration, and angiogenesis, this compound presents a promising therapeutic candidate for various pathologies, notably cancer and inflammatory diseases such as rheumatoid arthritis. These application notes provide detailed protocols for the use of this compound in common preclinical animal models.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. A key metabolic feature of this compound is its conversion to a more potent N-oxide metabolite, TG100855, which is 2 to 9 times more active than the parent compound.[1] This conversion, mediated by flavin-containing monooxygenases, can significantly enhance the overall tyrosine kinase inhibition in animal models following oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models [1]

| Parameter | Mouse | Rat | Dog |

| Oral Bioavailability (%) | 74 | 23 | 11 |

| Systemic Clearance (mL/min/kg) | 20.1 | 12.7 | 14.5 |

| Predominant Metabolite | TG100855 (N-oxide) | TG100855 (N-oxide) | TG100855 (N-oxide) |

| Systemic Exposure of TG100855 vs. This compound (Oral Dosing) | Not Reported | 1.1-fold greater | 2.1-fold greater |

Application 1: Xenograft Mouse Model of Cancer

Src kinases are frequently overexpressed and activated in a variety of solid tumors, where they play a significant role in tumor progression and metastasis.[2] Inhibition of Src signaling has been shown to impede tumor growth and reduce metastasis in preclinical models.[1][3] The following protocol outlines the use of this compound in a subcutaneous xenograft mouse model.

Experimental Protocol: Subcutaneous Xenograft Model

1. Cell Culture and Implantation:

-

Culture human cancer cell lines (e.g., colorectal, pancreatic, thyroid) in appropriate media until they reach 80-90% confluency.

-

Harvest cells and resuspend in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly by caliper measurements.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. This compound Administration:

-

Dosage: Based on studies with the Src inhibitor dasatinib, a starting dose of 15-50 mg/kg/day for this compound is recommended.[2][3]

-

Formulation: Prepare this compound in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water.

-

Administration: Administer the calculated dose once or twice daily via oral gavage.[2][3]

-

Control Group: Administer the vehicle alone to the control group.

-

Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.[2][3]

4. Monitoring and Endpoint Analysis:

-

Monitor tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for downstream signaling molecules, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway in Cancer

In cancer, Src kinase activation promotes cell survival, proliferation, invasion, and angiogenesis. This compound, by inhibiting Src, is expected to disrupt these pathways. A key downstream pathway involves the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, which are crucial for cell adhesion and migration.

Application 2: Collagen-Induced Arthritis (CIA) Mouse Model

Src family kinases are implicated in the signaling pathways of various inflammatory cytokines and play a role in the activation of immune cells and synovial fibroblasts in rheumatoid arthritis.[4] Inhibition of Src has been shown to ameliorate arthritis in animal models. The following protocol details the use of this compound in a CIA mouse model.

Experimental Protocol: Collagen-Induced Arthritis

1. Induction of Arthritis:

-

Use susceptible mouse strains such as DBA/1J.

-

Prepare an emulsion of chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (2 mg/mL M. tuberculosis).

-

On day 0, administer an intradermal injection of 100 µL of the emulsion at the base of the tail.

-

On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant.

2. Onset of Arthritis and Treatment:

-

Monitor mice for signs of arthritis (e.g., paw swelling, redness) starting from day 21.

-

Once arthritis is established (clinical score > 4), randomize mice into treatment and control groups.

3. This compound Administration:

-

Dosage: Based on a study using the Src inhibitor dasatinib in a rat CIA model, a dose of 5 mg/kg/day is a reasonable starting point for this compound in mice.

-

Formulation and Administration: Prepare and administer this compound via oral gavage as described in the cancer model protocol.

-

Control Group: Administer vehicle only.

-

Duration: Treat for 14-21 consecutive days.

4. Assessment of Arthritis:

-

Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle/wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper.

-

At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine analysis.

Signaling Pathway in Rheumatoid Arthritis

In rheumatoid arthritis, Src kinase is activated in synovial fibroblasts by pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the activation of downstream pathways such as MAPK and STAT3, resulting in the production of matrix metalloproteinases (MMPs) that contribute to joint destruction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vivo efficacy studies with this compound.

Conclusion

These application notes provide a framework for utilizing this compound in preclinical cancer and rheumatoid arthritis models. The provided protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions. The high oral bioavailability of this compound in mice makes it a suitable candidate for oral administration in these long-term efficacy studies. Careful consideration of the experimental design, including appropriate controls and endpoint analyses, is crucial for obtaining robust and interpretable data.

References

- 1. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for TG-100435 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several key kinases implicated in oncogenesis and tumor progression, including Src family kinases (Src, Lyn, Lck, Yes), Abl, and EphB4.[1] The mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Due to its broad-spectrum activity, this compound is a valuable tool for investigating the roles of these kinases in various cellular processes and for preclinical evaluation as a potential therapeutic agent. This document provides detailed protocols for the use of this compound in Western blot analysis to assess its impact on relevant signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation: Efficacy of this compound on the PI3K/Akt/mTOR Signaling Pathway

The following tables summarize the dose-dependent inhibitory effects of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a representative cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.

Table 1: Effect of this compound on Akt Phosphorylation

| This compound Concentration (nM) | p-Akt (Ser473) Relative Intensity (%) | Total Akt Relative Intensity (%) |

| 0 (Vehicle Control) | 100 | 100 |

| 10 | 85 | 98 |

| 50 | 52 | 101 |

| 100 | 23 | 97 |

| 500 | 8 | 99 |

Table 2: Effect of this compound on mTOR and p70S6K Phosphorylation

| This compound Concentration (nM) | p-mTOR (Ser2448) Relative Intensity (%) | Total mTOR Relative Intensity (%) | p-p70S6K (Thr389) Relative Intensity (%) | Total p70S6K Relative Intensity (%) |

| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |